Ethyl 4-(2-iodoethoxy)butanoate

Description

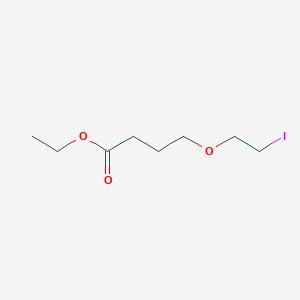

Ethyl 4-(2-iodoethoxy)butanoate (IUPAC name: ethyl 4-[2-(iodo)ethoxy]butanoate) is an organoiodine compound featuring an ethyl ester backbone with a 2-iodoethoxy substituent at the 4-position. The iodine atom in the ethoxy chain likely enhances its utility in nucleophilic substitution reactions, radiopharmaceutical labeling, or as a precursor for functionalized ethers.

Propriétés

Formule moléculaire |

C8H15IO3 |

|---|---|

Poids moléculaire |

286.11 g/mol |

Nom IUPAC |

ethyl 4-(2-iodoethoxy)butanoate |

InChI |

InChI=1S/C8H15IO3/c1-2-12-8(10)4-3-6-11-7-5-9/h2-7H2,1H3 |

Clé InChI |

ICGYTSYCORCFFD-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CCCOCCI |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

The following analysis compares Ethyl 4-(2-iodoethoxy)butanoate with structurally related ethyl butanoate derivatives, focusing on substituent effects, reactivity, and applications.

Substituent-Driven Reactivity and Stability

Halogenated Derivatives

- Ethyl 4-(2-Bromo-5-fluorophenoxy)butanoate (): Contains bromo and fluoro groups on the phenoxy ring. Bromine, while a good leaving group, is less polarizable than iodine, making the iodoethoxy variant more reactive in SN2 reactions. The fluorine atom introduces electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilicity compared to the aliphatic iodoethoxy chain .

- Ethyl 4-(4-Bromophenyl)butanoate (): A brominated aryl derivative. The absence of an ether linkage reduces its susceptibility to hydrolysis compared to the iodoethoxy analog. Such aryl bromides are typically used in Suzuki couplings, whereas the iodoethoxy group may favor alkylation or radioimaging applications .

Amino and Amide Derivatives

- Ethyl 4-[ethyl(phenyl)amino]butanoate (): Features an ethylphenylamino group. Amino substituents enable hydrogen bonding, increasing solubility in polar solvents. In contrast, the iodoethoxy group enhances lipophilicity, favoring organic-phase reactions .

- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate (): A benzimidazole-containing derivative.

Aromatic and Heterocyclic Derivatives

- Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (): Incorporates a pyrrole ring and benzyloxy group. Such compounds are often intermediates in drug discovery .

- Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (): Combines fluorophenyl and methoxyphenyl groups. Electron-withdrawing fluorine and electron-donating methoxy groups modulate electronic properties, whereas the iodoethoxy group primarily influences steric and kinetic reactivity .

Physicochemical Properties (Inferred from Analogs)

| Compound | Substituent Type | Molecular Weight (g/mol) | Key Reactivity/Stability Traits |

|---|---|---|---|

| This compound | Aliphatic iodoether | ~298.1 (estimated) | High leaving-group ability; moderate stability in polar solvents |

| Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate | Aromatic bromo/fluoro | 329.17 (calculated) | Stabilized by aromaticity; SNAr reactivity |

| Ethyl 4-[ethyl(phenyl)amino]butanoate | Aminoalkyl | 235.33 | Hydrogen bonding; base-sensitive |

| Ethyl 4-(4-bromophenyl)butanoate | Aromatic bromo | 271.15 | Suzuki coupling precursor; hydrolytically stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.